Enantioselective Inhibition of Falcipain-2 as a Key Differentiation Factor
The (S)-enantiomer of 3-(2-Fluorophenoxy)butanoic acid has been specifically identified as an inhibitor of the malaria parasite cysteine protease falcipain-2, with a reported IC₅₀ of 9.0 μM . This activity provides a specific biochemical differentiator compared to its (R)-enantiomer, which, while commercially available, lacks documented inhibitory activity against this critical antimalarial drug target . This represents a functional differentiation driven purely by stereochemistry.
| Evidence Dimension | Falcipain-2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9.0 μM |
| Comparator Or Baseline | (R)-3-(2-Fluorophenoxy)butanoic acid: Activity Not Reported (N/R) |
| Quantified Difference | N/A (Qualitative difference: Active vs. Not Reported) |
| Conditions | In vitro enzyme inhibition assay (Plasmodium falciparum falcipain-2) |
Why This Matters
For antimalarial drug discovery programs targeting falcipain-2, the (S)-enantiomer is the only relevant candidate of the enantiomeric pair, directly impacting assay design and hit validation.
